molecular formula C12H17BrN2O2 B13120201 tert-Butyl ((2-bromo-6-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((2-bromo-6-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B13120201
M. Wt: 301.18 g/mol
InChI Key: IPDBRPVKBBDYJS-UHFFFAOYSA-N
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Description

tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 2-bromo-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[(2-bromo-6-methylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-8-5-6-9(10(13)15-8)7-14-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,14,16)

InChI Key

IPDBRPVKBBDYJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)CNC(=O)OC(C)(C)C)Br

Origin of Product

United States

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